gamma-Secretase modulator 1

Übersicht

Beschreibung

Gamma-Secretase modulator 1 is a modulator of γ-secretase and can be used in studies about the treatment of Alzheimer’s disease . It is critical for the generation of Amyloid-beta (Aβ) peptides, which are integral to the “amyloid hypothesis” . This hypothesis states that the accumulation of Aβ peptides triggers a cascade of pathological events leading to neurodegeneration and ultimately Alzheimer’s disease .

Synthesis Analysis

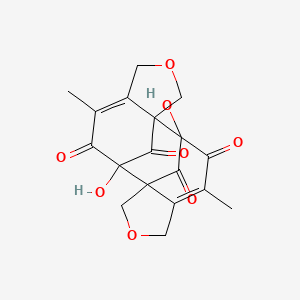

The synthesis of gamma-Secretase modulator 1 involves complex biological processes. γ-Secretase is an intramembrane aspartyl protease composed of four essential subunits: Presenilin (PS), Nicastrin (NCT), Anterior pharynx defective 1 (Aph-1), and Presenilin enhancer-2 (Pen-2) . The synthesis of gamma-Secretase modulator 1 has been a challenging task due to its complex structure and function .Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 1 is intricate. It is composed of four obligatory subunits: Nicastrin (NCT), Presenilin (PS), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1) . The recent crystal structures of γ-secretase have provided valuable perspectives on substrate recognition and molecular mechanisms of small molecules .Chemical Reactions Analysis

The chemical reactions involving gamma-Secretase modulator 1 are complex. γ-Secretase cleaves numerous type 1 transmembrane substrates, with no apparent homology, and plays major roles in broad biological pathways such as development, neurogenesis, and cancer . The regulation of γ-secretase is intricate and involves the function of multiple cellular entities .Wissenschaftliche Forschungsanwendungen

Potential Disease-Modifying Therapy for Alzheimer's Disease : Gamma-secretase modulators like GSM1 are being explored for their ability to manipulate the cleavage specificity of the gamma-secretase enzyme. This is crucial because it could lower the levels of amyloid-beta(1-42) peptide, implicated in Alzheimer's disease, without the side effects associated with full inhibition of this enzyme (Peretto & La Porta, 2008).

Development of Non-NSAID Derived Gamma Secretase Modulators : Research has expanded beyond NSAID (non-steroidal anti-inflammatory drugs) derived gamma secretase modulators to include a limited number of non-NSAID derived gamma secretase modulators. This suggests a restricted number of pharmacophores involved in gamma-secretase modulation (Rotella, 2013).

Exploration of Chemical Space and Structural Diversity : Recent developments in GSMs include structurally different, non-acidic GSMs. This exploration is crucial for understanding the pharmacological profile of GSMs and their mechanism of action in Alzheimer's disease (Zettl, Weggen, Schneider, & Schneider, 2010).

Potential Roles Beyond Alzheimer's Disease : GSM1 has been shown to have potential roles beyond AD treatment. Gamma-secretase modulators could be pivotal in addressing synaptic morphology and function, providing new avenues for therapeutic interventions (Carroll & Li, 2016).

Novel Drug Discovery : Discovery of novel chemical classes like triazolo-azepines as potent and selective gamma-secretase modulators highlights the ongoing efforts to develop effective treatments for Alzheimer's disease. These compounds have shown promising results in preclinical models (Ratni et al., 2020).

Understanding Molecular Interactions : Studies on the interaction of different GSIs and GSMs with gamma-secretase and other related enzymes have enhanced our understanding of their structural and functional dynamics, which is crucial for the development of effective Alzheimer's disease therapies (Gertsik, Chau, & Li, 2015).

Wirkmechanismus

The mechanism of action of gamma-Secretase modulator 1 involves the modulation of γ-secretase activity. It shifts where the enzyme trims amyloid precursor protein (APP) so as to generate less Aβ42 while preserving total output of Aβ and APP’s C-terminal fragment . This modulation of γ-secretase activity is responsive to cellular and environmental changes .

Zukünftige Richtungen

The future directions for gamma-Secretase modulator 1 are promising. It has been thoroughly explored in preclinical settings but has yet to be fully tested in clinical trials . Recent scientific progress suggests that gamma-Secretase modulators exhibit specific pharmacological features that hold great promise for the prevention and treatment of Alzheimer’s disease . There is a need to continue progressing in this class of compounds .

Eigenschaften

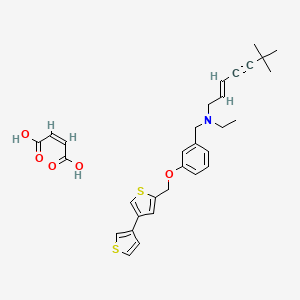

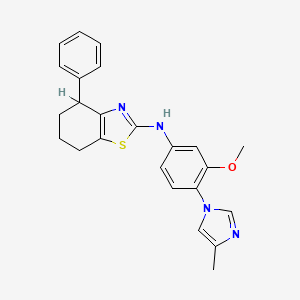

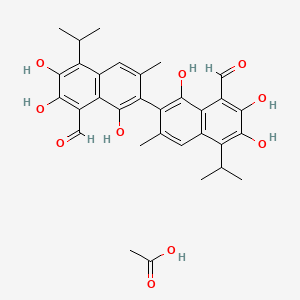

IUPAC Name |

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGAZRYSCNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655321 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Secretase modulator 1 | |

CAS RN |

1172637-87-4 | |

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)